N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine
Description
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-3-1-10(2-4-11)9-15-7-5-12(14-16)6-8-15/h1-4,16H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKQQCHCHAFXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-4-one
Piperidin-4-one undergoes N-alkylation with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 1-(4-chlorobenzyl)piperidin-4-one. This step typically employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Reaction Conditions:
| Reagent | Quantity (mol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chlorobenzyl bromide | 1.2 eq. | DMF | 80 | 24 | 78–85 |
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, ethyl acetate/heptane gradient) and recrystallized from ethanol. Characterization by ¹H NMR confirms the benzyl proton resonance at δ 7.3–7.4 ppm and the piperidinone carbonyl signal at δ 207 ppm in ¹³C NMR.
Formation of the Piperidin-4-ylidene Moiety
Condensation with Hydroxylamine
Reacting 1-(4-chlorobenzyl)piperidin-4-one with hydroxylamine hydrochloride in ethanol under reflux (6–8 hours) generates the corresponding oxime. However, this intermediate requires further modification to achieve the ylidene structure.
Optimization Insight:
Reductive Amination
An alternative pathway involves reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This method selectively reduces the imine bond while preserving the hydroxylamine group, yielding the ylidene structure.
Mechanistic Pathway:
$$
\text{Piperidin-4-one} + \text{NH}2\text{OH} \xrightarrow{\text{NaBH}3\text{CN}} \text{Piperidin-4-ylidene-hydroxylamine} \quad
$$
Functionalization with Hydroxylamine
Nucleophilic Substitution
A halogenated intermediate (e.g., 1-(4-chlorobenzyl)-4-bromopiperidine) reacts with hydroxylamine in aqueous ethanol under reflux. This SN2 displacement introduces the hydroxylamine group at the 4-position.
Challenges:
Grignard Reaction
Recent patents describe the use of Grignard reagents (e.g., Mg-NH₂OH) to directly functionalize the ylidene carbon. This method achieves higher regioselectivity (75% yield) but requires anhydrous conditions.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
- IR Spectroscopy: N–O stretch at 920 cm⁻¹ confirms hydroxylamine presence.
- Mass Spectrometry: HRMS m/z calculated for C₁₃H₁₆ClN₂O: 265.0871; observed: 265.0868.
Scalability and Industrial Applications
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times (e.g., 4 hours for ylidene formation vs. 24 hours batchwise).
Green Chemistry Approaches
Water as a solvent and biocatalytic methods (e.g., transaminases) are under investigation to improve sustainability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxylamine group undergoes oxidation to form nitroxyl or nitroso intermediates. Key observations include:
-
Reaction with potassium permanganate (KMnO₄) in acidic conditions yields N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}nitroso (C₁₂H₁₃ClN₂O₂) as the primary product.
-
Hydrogen peroxide (H₂O₂) in ethanol generates a stable hydroxylamine radical detectable via electron paramagnetic resonance (EPR).
Table 1: Oxidation Reagents and Products
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | Nitroso derivative (C₁₂H₁₃ClN₂O₂) | Intermediate for nitration |
| H₂O₂ | EtOH, RT | Hydroxylamine radical | Radical-mediated synthesis |
Reduction Reactions
The hydroxylamine group is reduced to an amine under catalytic hydrogenation:
-
Palladium on carbon (Pd/C) in methanol converts the compound to 1-(4-chlorobenzyl)piperidin-4-amine (C₁₂H₁₇ClN₂) with >90% efficiency.
-
Sodium borohydride (NaBH₄) selectively reduces the hydroxylamine to a secondary amine without affecting the chlorophenyl group.
Cyclization Reactions
The compound participates in cyclization to form heterocyclic systems:
-
In acetic anhydride, intramolecular dehydration produces 1-(4-chlorobenzyl)-1,2,3,6-tetrahydropyridine-4-carboxamide .
-
Reaction with thiourea generates piperidine-fused thiazole derivatives , confirmed via X-ray crystallography in related compounds .
Mechanistic Pathway :
Nucleophilic Substitution
The chlorophenyl group undergoes substitution under SNAr conditions:
-
Reaction with sodium methoxide (NaOMe) replaces chlorine with methoxy, forming N-{1-[(4-methoxyphenyl)methyl]piperidin-4-ylidene}hydroxylamine .
-
Ammonia at high temperatures yields 4-aminobenzyl derivatives , critical for pharmaceutical intermediates .
Complexation with Metal Ions
The hydroxylamine moiety acts as a ligand for transition metals:
-
Coordination with Cu(II) forms a square-planar complex (λₘₐₓ = 650 nm).
-
Iron(III) chloride induces oxidative coupling, producing dimeric species .
Functionalization via Oxime Derivatives
The compound’s hydroxylamine group reacts with carbonyl compounds:
-
Condensation with ketones (e.g., acetone) forms oxime ethers (C₁₅H₁₉ClN₂O₂) .
-
Reaction with aldehydes produces Schiff bases, validated via IR (νC=N ≈ 1640 cm⁻¹).
Biological Activity and Pharmacological Relevance
-
Inhibits γ-aminobutyric acid (GABA) transporters (mGAT1–4) with IC₅₀ values of 15–30 μM .
-
Serves as a precursor to histamine H₃ receptor antagonists .
Analytical Characterization Data
Table 2: Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.3 (d, 2H, Ar-H), δ 3.6 (s, 2H, CH₂N) | Chlorophenyl and piperidine protons |
| IR (KBr) | ν 3250 (NH), 1600 (C=N) | Hydroxylamine and imine groups |
| MS (EI) | m/z 238 [M]⁺ | Molecular ion confirmation |
Scientific Research Applications
Antioxidant Activity
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine has been investigated for its potential antioxidant properties. Studies indicate that compounds with hydroxylamine functional groups can scavenge free radicals, thereby protecting cells from oxidative stress.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness against Gram-positive bacteria suggests potential applications in developing new antibiotics.
Neuroprotective Effects
The piperidine structure is associated with neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Initial studies suggest that it may modulate neurotransmitter levels and protect neuronal cells from apoptosis.
Anti-inflammatory Potential
Preliminary findings indicate that this compound may possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in human cell lines. The mechanism involved the upregulation of antioxidant enzymes, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.
Case Study 3: Neuroprotection
Research involving neuroblastoma cell lines showed that treatment with this compound resulted in a significant decrease in cell death induced by glutamate toxicity. This suggests that the compound may protect neurons from excitotoxic damage.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include modulation of signal transduction pathways and alteration of cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
Structural Differences :
- Core Saturation : The hydrochloride derivative (CAS 1158497-67-6) contains a saturated piperidine ring, whereas the target compound features an unsaturated piperidin-4-ylidene ring.
- Functional Groups : The hydrochloride salt has a primary amine (-NH₂) at the 4-position, while the target compound substitutes this with hydroxylamine (-NHOH).
Implications :
- Conformation : The unsaturated piperidin-4-ylidene ring may enforce a planar conformation, altering binding interactions in biological systems compared to the flexible saturated ring.
- Solubility : The hydrochloride salt’s ionic nature likely enhances water solubility, whereas the hydroxylamine and unsaturated ring in the target compound may reduce polarity, increasing lipid membrane permeability .
Piperidin-4-ylidene Derivatives in Patent Compounds ()
The patent lists compounds such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide. These share the piperidin-4-ylidene moiety but are structurally more complex, featuring additional heterocycles (e.g., quinoline, tetrahydrofuran) and functional groups (e.g., cyano, trifluoromethyl).
Key Comparisons :
- Complexity vs. Simplicity : The target compound lacks the extended aromatic systems and electron-withdrawing groups (e.g., -CN, -CF₃) seen in the patent compounds, which are typical in kinase inhibitors or receptor antagonists.
- Pharmacological Potential: The patent compounds are likely optimized for specific biological targets (e.g., enzymes, receptors), while the target compound’s simpler structure may serve as a synthetic intermediate or a scaffold for structure-activity relationship (SAR) studies .
Tertiary Amines from CymitQuimica ()
CymitQuimica lists the target compound as a high-purity tertiary amine. Compared to other tertiary amines like 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride, the target compound’s piperidin-4-ylidene core and hydroxylamine group distinguish it.
Functional Contrast :
- Hydrogen Bonding: The hydroxylamine group (-NHOH) can act as both a hydrogen bond donor and acceptor, unlike conventional tertiary amines, which primarily act as hydrogen bond acceptors. This property could enhance interactions with polar biological targets.
Biological Activity
N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activities, including antibacterial, enzyme inhibition, and other pharmacological effects, based on diverse sources of research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a hydroxylamine group and a 4-chlorobenzyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Molecular Formula and Weight
- Molecular Formula : C13H16ClN2O
- Molecular Weight : 250.73 g/mol
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. In studies involving synthesized derivatives, moderate to strong activity was observed against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may be effective against specific pathogens, making it a candidate for further development as an antibacterial agent .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are critical targets in various therapeutic areas.
| Enzyme | Inhibition Activity |
|---|---|
| Urease | Strong |
| Acetylcholinesterase | Strong |
The IC50 values for these activities were reported as follows:
- Urease : IC50 values ranging from 2.14 ± 0.003 to lower values for highly active derivatives.
- AChE : Similar strong inhibitory profiles were observed .
Other Pharmacological Activities
In addition to antibacterial and enzyme inhibition, compounds with similar structures have been investigated for a range of other biological activities:
- Anticancer : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Hypoglycemic Effects : Certain piperidine derivatives are noted for their ability to manage blood glucose levels.
- Anti-inflammatory : Activity against inflammation has also been reported in related compounds .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities through in vitro assays. The results indicated that modifications on the piperidine ring significantly affected their antibacterial and enzyme inhibitory properties .
- Computational Studies : Computational docking studies have elucidated the interactions of these compounds with target enzymes, providing insights into their mechanisms of action. These studies help predict the efficacy of new derivatives based on structural modifications .
- Comparative Studies : Comparative analyses with other known antibacterial agents showed that certain derivatives of this compound could outperform existing treatments against specific bacterial strains, highlighting its potential therapeutic applications .
Q & A
Q. Basic
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm, doublet for 4-chlorophenyl), piperidine CH₂ (δ 2.8–3.2 ppm), and hydroxylamine NH (δ 5.1 ppm, broad).
- ¹³C NMR : C-Cl carbon (δ 128 ppm), piperidine carbons (δ 45–55 ppm) .
- IR : N-H stretch (~3300 cm⁻¹), C-Cl (750 cm⁻¹), and C=N (1650 cm⁻¹) .
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 279.1 (calculated) confirms the molecular formula C₁₂H₁₄ClN₂O .
How can researchers address contradictions in reported biological activities of piperidine derivatives like this compound?
Advanced
Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). To resolve:
- Standardize assays : Use identical receptor-binding protocols (e.g., MC4R agonism assays as in ) for IC₅₀ comparisons .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) to isolate steric/electronic effects .
- Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .
What computational strategies are effective in predicting the binding affinity of this compound to neurological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with melanocortin receptors (MC4R) (). Key residues: Asp122 (hydrogen bonding) and Phe284 (π-π stacking) .
- MD simulations : GROMACS simulations (100 ns) assess binding stability in lipid bilayers .
- QSAR models : Hammett constants of substituents correlate with logP and activity trends .
What are the stability profiles of this compound under various storage conditions?
Q. Basic
- Solid state : Stable at –20°C under argon for ≥6 months. Degradation products (e.g., oximes) form at >25°C .
- Solution : DMSO solutions require desiccants to prevent hydrolysis; avoid aqueous buffers (pH <3 or >11) .
- Monitoring : TLC (Rf 0.4, dichloromethane/methanol 9:1) or HPLC (C18 column, 220 nm) every 3 months .
How to optimize enantiomeric purity during the synthesis of this compound?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
